icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate
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Overview
Description
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate is a complex organic compound characterized by its long carbon chains and specific stereochemistry This compound is notable for its unique structural features, which include a hydroxyl group and a double bond in a specific configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate typically involves esterification reactions. One common method includes the reaction of icosanol with (Z,12R)-12-hydroxyoctadec-9-enoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate exerts its effects is primarily through its interaction with biological membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
- Icosan-9-yl docos-13-enoate
- 2-Octyldodecyl erucate
Comparison
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like icosan-9-yl docos-13-enoate and 2-octyldodecyl erucate may lack these features, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C38H74O3 |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C38H74O3/c1-4-7-10-13-15-16-20-24-29-34-37(33-28-23-14-11-8-5-2)41-38(40)35-30-25-21-18-17-19-22-27-32-36(39)31-26-12-9-6-3/h22,27,36-37,39H,4-21,23-26,28-35H2,1-3H3/b27-22-/t36-,37?/m1/s1 |
InChI Key |
HQRJTRSKPWEIII-OCANKYAHSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
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